![molecular formula C21H21N5O3 B7471429 2-[5-(3,4-dimethoxyphenyl)tetrazol-2-yl]-1-(7-ethyl-1H-indol-3-yl)ethanone](/img/structure/B7471429.png)
2-[5-(3,4-dimethoxyphenyl)tetrazol-2-yl]-1-(7-ethyl-1H-indol-3-yl)ethanone
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Overview
Description
2-[5-(3,4-dimethoxyphenyl)tetrazol-2-yl]-1-(7-ethyl-1H-indol-3-yl)ethanone, also known as ETITP, is a tetrazole derivative that has been extensively studied for its potential use in scientific research. This compound has shown promising results in various studies, and its unique chemical structure has made it a popular choice for researchers looking to explore new avenues in the field of biochemistry and pharmacology.
Mechanism of Action
The exact mechanism of action of 2-[5-(3,4-dimethoxyphenyl)tetrazol-2-yl]-1-(7-ethyl-1H-indol-3-yl)ethanone is not yet fully understood. However, it has been suggested that it may exert its pharmacological effects by modulating the activity of various neurotransmitters such as serotonin, dopamine, and norepinephrine.
Biochemical and Physiological Effects:
2-[5-(3,4-dimethoxyphenyl)tetrazol-2-yl]-1-(7-ethyl-1H-indol-3-yl)ethanone has been shown to possess a wide range of biochemical and physiological effects. It has been shown to possess potent antioxidant properties and can protect against oxidative stress-induced damage. It has also been shown to possess anti-inflammatory properties and can reduce inflammation in various tissues.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-[5-(3,4-dimethoxyphenyl)tetrazol-2-yl]-1-(7-ethyl-1H-indol-3-yl)ethanone is its unique chemical structure, which makes it a popular choice for researchers looking to explore new avenues in the field of biochemistry and pharmacology. However, one of the limitations of 2-[5-(3,4-dimethoxyphenyl)tetrazol-2-yl]-1-(7-ethyl-1H-indol-3-yl)ethanone is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several potential future directions for research involving 2-[5-(3,4-dimethoxyphenyl)tetrazol-2-yl]-1-(7-ethyl-1H-indol-3-yl)ethanone. One potential avenue of research is to explore its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another potential avenue of research is to explore its potential use in the treatment of chronic pain and inflammation. Additionally, further research is needed to fully understand the mechanism of action of 2-[5-(3,4-dimethoxyphenyl)tetrazol-2-yl]-1-(7-ethyl-1H-indol-3-yl)ethanone and its potential use in various scientific research applications.
Synthesis Methods
The synthesis of 2-[5-(3,4-dimethoxyphenyl)tetrazol-2-yl]-1-(7-ethyl-1H-indol-3-yl)ethanone involves the reaction of 7-ethyl-1H-indole-3-carbaldehyde with 3,4-dimethoxyphenylhydrazine, followed by the reaction of the resulting compound with ethyl 2-bromoacetate. The final product is obtained by the reaction of the resulting intermediate with sodium azide and copper(I) iodide in the presence of DMF.
Scientific Research Applications
2-[5-(3,4-dimethoxyphenyl)tetrazol-2-yl]-1-(7-ethyl-1H-indol-3-yl)ethanone has been extensively studied for its potential use in various scientific research applications. It has been shown to possess potent anti-inflammatory, analgesic, and antipyretic properties. It has also been studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
2-[5-(3,4-dimethoxyphenyl)tetrazol-2-yl]-1-(7-ethyl-1H-indol-3-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O3/c1-4-13-6-5-7-15-16(11-22-20(13)15)17(27)12-26-24-21(23-25-26)14-8-9-18(28-2)19(10-14)29-3/h5-11,22H,4,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHHSQIIMIVBFJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=CN2)C(=O)CN3N=C(N=N3)C4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[5-(3,4-dimethoxyphenyl)tetrazol-2-yl]-1-(7-ethyl-1H-indol-3-yl)ethanone |
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